Cci-103F
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-3-(2-nitroimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F6N3O4/c10-8(11,12)6(9(13,14)15)22-4-5(19)3-17-2-1-16-7(17)18(20)21/h1-2,5-6,19H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMNREHJLVXWRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(COC(C(F)(F)F)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F6N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70908903 | |
| Record name | 1-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70908903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104290-39-3 | |
| Record name | Cci 103F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104290393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70908903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CCI-103F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IW6LAX4HZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Basis of Cci 103f Hypoxia Dependent Binding
Bioreductive Activation Pathway in Hypoxic Environments.
The core of CCI-103F's hypoxia-dependent activity lies in its bioreductive activation. In hypoxic environments, the nitro groups of this compound are bioreduced by intracellular nitroreductase enzymes. spandidos-publications.comacs.orghypoxyprobe.com This initial electron addition step is crucial and is reversibly inhibited by the presence of oxygen, a phenomenon known as "futile cycling". spandidos-publications.com This oxygen-sensitive reduction ensures that this compound is primarily activated in areas with low oxygen tension, typically below 10 mmHg pO2, making it a specific marker for severe hypoxia. spandidos-publications.comresearchgate.netnih.gov
Formation of Covalent Adducts with Cellular Macromolecules.
Upon bioreductive activation in hypoxic cells, this compound forms stable covalent adducts with various cellular macromolecules. spandidos-publications.comhypoxyprobe.comevitachem.com These adducts are integral to the "hypoxia signal" detected in experimental and diagnostic applications. hypoxyprobe.com Research indicates that approximately 20% of bioreductively activated 2-nitroimidazole (B3424786) hypoxia markers contribute to this signal, with binding occurring to both proteins and small, thiol-containing compounds. hypoxyprobe.com
Protein Adduct Formation.
A significant portion of the hypoxia signal generated by this compound stems from its covalent binding to proteins. hypoxyprobe.comspandidos-publications.comhypoxyprobe.comevitachem.com The activated intermediates of this compound form stable adducts with thiol (sulfhydryl) groups present in proteins. spandidos-publications.comhypoxyprobe.com These protein adducts are particularly important for immunohistochemical detection methods, as smaller adducts with peptides and amino acids are often washed out during tissue processing. hypoxyprobe.com Antibodies specifically raised against this compound adducts are utilized to detect these protein-bound markers, allowing for the visualization of hypoxic cells. hypoxyprobe.comspandidos-publications.comnih.gov
Small Molecule Adduct Formation (e.g., Glutathione).
Here is a summary of the approximate contributions of adduct types to the hypoxia signal:
| Adduct Type | Approximate Contribution to Hypoxia Signal |
| Protein Adducts | ~10% hypoxyprobe.com |
| Small Molecule Adducts (e.g., Glutathione) | ~10% hypoxyprobe.com |
Oxygen Dependence of Adduct Formation and Retention.
The formation of this compound adducts is critically dependent on the cellular oxygen concentration. The bioreductive activation process is reversibly inhibited by oxygen, meaning that adduct formation is significantly enhanced under hypoxic conditions (pO2 < 10 mmHg) and suppressed in aerobic environments. spandidos-publications.comacs.orgresearchgate.netresearchgate.net This inherent oxygen dependence is the fundamental principle behind this compound's utility as a hypoxia marker. While the adducts are generally stable, the stability of intracellular adducts can vary, with some studies suggesting that this compound adducts may be less stable compared to those formed by other nitroimidazoles like pimonidazole (B1677889) or [18F]FMISO. nih.gov Furthermore, small molecule adducts, such as those with glutathione (B108866), may exhibit a relatively high elimination rate.
Preclinical Applications of Cci 103f in Hypoxia Assessment
In Vitro Studies of Cellular Hypoxia
The assessment of cellular hypoxia in controlled laboratory settings is crucial for understanding its biological implications and for developing therapeutic strategies. CCI-103F has been utilized in various in vitro models to characterize oxygen deprivation at the cellular level.
2D Cell Culture Models.
In 2D cell culture models, this compound has been employed to identify hypoxic cells. While highly specific, the more hydrophobic nature of this compound compared to misonidazole (B1676599) can lead to more avid binding to aerated cells; however, it still effectively discriminates between aerobic and hypoxic cell populations. wikipedia.org This selective binding under low oxygen tensions allows for the visualization and quantification of hypoxia in monolayer cultures.
3D Spheroid and Multicellular Layer Systems.
Three-dimensional (3D) cell culture systems, such as spheroids and multicellular layers (MCLs), offer a more physiologically relevant model of solid tumors by mimicking the oxygen gradients and cell-cell interactions found in vivo. nih.gov this compound has been successfully applied in these models to assess regions of hypoxia. For instance, studies using spheroids labeled with tritiated this compound have shown distinct patterns of binding, with increased grain counts observed from the periphery inward towards the necrotic zone when labeled in the absence of oxygen. wikipedia.org This demonstrates the compound's ability to delineate hypoxic gradients within complex multicellular structures. The use of this compound in 3D models, such as HCT116 spheroids, has also been critical in evaluating the reoxygenation effects of various treatments, demonstrating its utility in assessing dynamic changes in hypoxia in controlled environments. githubusercontent.com
In Vivo Assessment of Tissue Hypoxia in Preclinical Models.
This compound has been extensively utilized as an immunochemical hypoxia marker in various preclinical animal models, including rodents and dogs. wikidata.orghypoxyprobe.com Its ability to form stable adducts in hypoxic cells, detectable by immunohistochemistry, makes it a valuable tool for assessing tumor oxygenation status. wikidata.orguni.luuni.lu Often, this compound is used in dual-marker studies in conjunction with pimonidazole (B1677889), allowing for the investigation of dynamic changes in hypoxia over time. wikidata.orgnih.govnih.govhypoxyprobe.com
Rodent Tumor Models.
In rodent tumor models, this compound has provided significant insights into tumor hypoxia and its dynamics. Studies using 1H/19F magnetic resonance spectroscopy (MRS) have shown selective retention of this compound in RIF-1 and SCCVII tumors in C3H/Km mice, with tumors and liver exhibiting longer retention half-lives (47, 129, and 81 minutes, respectively) compared to normal tissues like muscle and brain, which clear the drug rapidly. wikipedia.org This differential retention indicates the selective binding of this compound in hypoxic tumor regions. wikipedia.org
Dual-marker techniques, involving sequential injection of pimonidazole and this compound, have been instrumental in studying hypoxic cell turnover rates in murine and human xenograft models. For example, in the murine C38 colon carcinoma line, the half-life of hypoxic cell turnover was determined to be 17 hours. nih.govhypoxyprobe.com In human xenograft lines, MEC82 and SCCNij3, the half-lives were found to be 23 hours and 49 hours, respectively. nih.gov These studies revealed that differences in hypoxic cell turnover rates exist among various tumor lines. nih.gov
Research in murine C38 colon adenocarcinoma models demonstrated that the mean hypoxic fractions, as measured by this compound, decreased significantly from 22% in unirradiated tumors to 8% at 8 hours and 28 hours after irradiation (p < 0.001). This indicates a reduction in hypoxia following radiation treatment. Furthermore, this compound has been used in studies evaluating the reoxygenation of tumors following interventions, such as intratumoral hydrogen peroxide (H2O2) injection in HCT116 xenografts, where a significant reduction in hypoxia staining was observed. githubusercontent.com
Table 1: Hypoxic Fractions in Murine C38 Tumors Before and After Irradiation
| Treatment Status | Hypoxic Fraction (this compound) |
| Unirradiated | 22% |
| 8 hours post-irradiation | 8% |
| 28 hours post-irradiation | 8% |
Table 2: Hypoxic Cell Turnover Half-Lives in Rodent and Human Xenograft Tumor Lines nih.govhypoxyprobe.com
| Tumor Line | Species | Half-Life of Hypoxic Cell Turnover (hours) |
| C38 Colon Carcinoma | Murine | 17 |
| MEC82 | Human Xenograft | 23 |
| SCCNij3 | Human Xenograft | 49 |
Canine Tumor Models.
This compound has been widely applied in studies involving spontaneous canine tumors, providing valuable insights into the prevalence and distribution of hypoxic cells in a large animal model that often more closely mimics human cancer. wikidata.orguni.luuni.luuni.lumetabolomicsworkbench.org In a study of 32 primary malignant canine tumors, this compound adducts were present in 31 of them, with the percentage of labeled area ranging from 0% to 35%, and a mean of 12.2% ± 16.7%. uni.lu The distribution of this compound adducts was found to be random grossly and not typically near blood vessels or mitotic regions at the microscopic level, consistent with oxygen diffusion limitations. uni.lu
Quantitative assessment of this compound binding in canine tumor biopsies has been achieved using enzyme-linked immunosorbent assay (ELISA). uni.lunih.gov This method allows for the quantification of alterations in tumor hypoxia during treatments like irradiation. nih.gov For instance, in dogs receiving two injections of this compound, the antigen concentration in 24-hour samples varied significantly, suggesting the possibility of monitoring changes in tumor hypoxia over time or during a course of treatment. nih.gov A comparison of oral and intravenous pimonidazole in canine tumors, using intravenous this compound as a control hypoxia marker, showed an excellent correlation between pimonidazole and this compound binding (r² = 0.97). wikidata.orgnih.gov On average, pimonidazole binding was 1.2 times greater than this compound binding, though this ratio varied among and within tumors. nih.gov
Multimodal Detection Strategies
This compound plays a significant role in multimodal detection strategies for assessing hypoxia, leveraging its unique chemical properties for various imaging and analytical techniques. Its hexafluorinated nature makes it particularly suitable for 19F magnetic resonance spectroscopy (MRS) and 19F magnetic resonance imaging (MRI), providing a non-invasive means to detect and quantify hypoxia in vivo. wikidata.orgwikipedia.orghypoxyprobe.com The six magnetically equivalent fluorine atoms in this compound contribute to a strong and confined MRS peak, enhancing signal intensity and making it an ideal marker for tissue hypoxia. wikidata.org
Beyond MRS/MRI, immunohistochemistry (IHC) is a crucial histological correlate to this compound measurements. wikidata.orghypoxyprobe.com Antibodies raised against this compound adducts allow for the visualization of hypoxic regions at the cellular level in tissue sections, providing detailed spatial information. wikidata.orgwikipedia.org This immunochemical technique is particularly valuable for correlating hypoxia patterns with tissue architecture and other biological markers. ctdbase.org
The integration of this compound into dual-marker techniques, often with pimonidazole, represents a powerful multimodal approach for studying the dynamic nature of tumor hypoxia. wikidata.orgnih.govnih.govhypoxyprobe.com By administering these markers sequentially, researchers can assess changes in oxygenation status, such as reoxygenation or the turnover rate of hypoxic cells, within the same tumor. nih.govhypoxyprobe.com This allows for each tumor to serve as its own control, providing more robust data on treatment-induced changes. Furthermore, quantitative analysis of this compound binding can be achieved via ELISA in biopsy samples, offering a non-radioactive method for measuring bound nitroimidazole adducts. uni.lunih.gov These multimodal strategies enhance the comprehensive understanding of tumor microenvironments and their response to various interventions.
19F Magnetic Resonance Spectroscopy (MRS) for Hypoxia Imaging
19F Magnetic Resonance Spectroscopy (MRS) utilizes the unique properties of fluorine-19 nuclei for non-invasive hypoxia imaging. This compound, with its six magnetically equivalent fluorine atoms, is particularly well-suited for this application, as each additional fluorine atom enhances signal intensity, and magnetic equivalence concentrates this increase into a single MRS peak in this compound adducts. nih.gov
Studies using in vivo 19F MRS in tumor-bearing rats (Dunning R3327-AT1-Matlylu) have demonstrated the compound's biodistribution and retention. Initial signals at 1 to 2 hours post-administration indicate the compound's distribution within the tumor. A progressive increase in signal intensity observed at 4 and 8 hours suggests the retention of the drug, indicative of its bioactivation by hypoxic cells. thermofisher.com In some cases, the tumor signal remained detectable at 24 hours, further supporting the presence of nitroreductive bioactivation in hypoxic regions. thermofisher.com
Research has also identified a correlation between this compound retention and tumor size in SCCVII tumors, where larger tumors typically exhibit larger hypoxic fractions. nih.gov This suggests that non-invasive MRS measurements of this compound retention can provide insights into tumor radiosensitivity, as tumors retaining greater amounts of this compound tend to have higher surviving fractions post-irradiation. nih.gov The dynamic nature of this compound metabolism, which includes the build-up and catabolism of protein and small molecule adducts, necessitates the use of mathematical models to accurately isolate the 19F MRS hypoxia signal from background noise caused by unbound marker and non-binding metabolites. nih.gov Alternatively, delaying measurements can allow background signals to diminish, improving signal clarity. nih.gov
19F Magnetic Resonance Imaging (MRI) for Spatial Hypoxia Mapping
Beyond spectroscopy, this compound is also employed in 19F Magnetic Resonance Imaging (MRI) for spatially mapping hypoxic regions within tissues. This technique offers a non-invasive approach to visualize and quantify the spatial distribution of oxygen partial pressure (pO2) in vivo. nih.govhypoxyprobe.com
This compound has been utilized in studies designed to evaluate improvements in tumor oxygenation, such as those induced by carbogen (B8564812) breathing. In experiments involving mice bearing GH3 prolactinomas, this compound was administered to quantify baseline tumor R2* during air breathing. Subsequently, a second hypoxia marker, pimonidazole, was introduced during carbogen breathing, allowing for the quantification of changes in tumor R2. hypoxyprobe.com Histological validation of these MRI findings was performed using immunofluorescence, detecting both this compound and pimonidazole adduct formation from the same whole tumor sections. hypoxyprobe.com These studies demonstrated that this compound and pimonidazole adduct formation co-localized spatially, and the extent of hypoxia staining was reduced following carbogen administration, thereby histopathologically validating the observed changes in R2 as a non-invasive imaging biomarker for increased tumor oxygenation.
Immunohistochemical Detection of this compound Adducts
Immunohistochemical techniques are crucial for correlating non-invasive imaging findings with direct histological evidence of hypoxia. The method for immunochemical detection of hypoxia markers was developed during the investigation of this compound, serving as a histological complement to 19F MRS measurements. nih.govgoogle.com this compound has been extensively used as an immunochemical hypoxia marker in preclinical studies involving rodents and dogs. nih.gov
The detection relies on primary anti-CCI-103F antisera that bind specifically to the protein adducts formed by reductively activated this compound in hypoxic cells. nih.govnih.gov It is important to note that while this compound forms adducts with proteins, peptides, and amino acids, the tissue processing steps for immunohistochemistry typically wash out the peptide and amino acid adducts, meaning the detection primarily relies on the protein adducts. nih.govnih.gov This technique can be applied to both formalin-fixed paraffin-embedded tissue sections and frozen fixed sections. nih.govnih.govfluoroprobe.com this compound labeling offers a non-radioactive method for detecting nitroimidazole adducts at the cellular level, allowing for concurrent histological examination. Dual marker studies, often combining this compound with pimonidazole HCl, are particularly valuable for measuring treatment-induced changes in hypoxia, allowing each tumor to serve as its own internal control. nih.gov Interestingly, the accuracy of immunochemical analysis tends to increase as the extent of hypoxia decreases. google.com
Immunoperoxidase Techniques
Immunoperoxidase is a widely adopted method for the immunochemical detection of this compound adducts. The general protocol involves incubating tissue sections, typically formalin-fixed and paraffin-embedded, with a diluted primary anti-CCI-103F antiserum (e.g., at a 1:500 dilution). nih.govnih.gov Following this, a chromogenic secondary antibody, such as a peroxidase-conjugated goat anti-rabbit secondary antiserum, is applied to visualize the distribution of the hypoxia marker adducts. nih.govnih.gov For immunoperoxidase studies, the F(ab')2 secondary protocol is often recommended due to its versatility across various animal species and tissues, its ability to minimize non-specific immunostaining, and its rapid execution. google.com Comparative studies in canine adenocarcinomas have utilized immunoperoxidase staining to show similar patterns of hypoxia labeling between this compound and pimonidazole. nih.gov
Immunofluorescence Techniques
Immunofluorescence techniques offer another powerful approach for detecting this compound adducts, particularly useful for dual hypoxia marker analysis on the same tissue section. fluoroprobe.com This method allows for the visualization of spatial and temporal changes in hypoxia. For instance, immunofluorescence detection of this compound and pimonidazole adduct formation from the same whole tumor section has been used to quantify hypoxic fractions and assess changes in tumor oxygenation. hypoxyprobe.com Early research demonstrated that polyclonal antibodies raised against protein adducts of reductively-activated this compound bind to spheroid and tumor sections, producing fluorescence patterns consistent with those observed in autoradiographic studies using tritium-labeled this compound.
Flow Cytometry for Quantifying Hypoxic Cell Fractions
Flow cytometry provides a robust method for quantifying hypoxic cell fractions following tissue disaggregation. nih.govnih.govfluoroprobe.com This technique is considered highly promising for accurately quantifying hypoxia google.com and offers an improved resolution for assessing transient hypoxia on a cell-by-cell basis, surpassing the capabilities of probe insertion or broader tumor section analyses.
Studies employing sequential administration of two hypoxia markers, pimonidazole and this compound, have been instrumental in assessing transient hypoxia. For example, in human tumor xenografts, flow cytometry revealed that substantial numbers of cells initially labeled with pimonidazole were no longer hypoxic during the circulation lifetime of the subsequently administered this compound.
Table 1: Transient Hypoxia in Human Tumor Xenografts Quantified by Flow Cytometry
| Tumor Type (Human Xenograft) | Intermittently Hypoxic Cells (over 8 hours) | Hypoxic Fraction (1 hour Pimonidazole) | Hypoxic Fraction (Longer Period, including transient) |
| SiHa (Cervical Squamous Cell Carcinoma) | Up to 20% | 37% | 56% |
| WiDr (Colon Adenocarcinoma) | Up to 8% | Not specified | Not specified |
Note: The "Hypoxic Fraction (Longer Period, including transient)" for SiHa tumors increased due to the inclusion of cells that were transiently hypoxic and not labeled by the subsequent this compound.
Enzyme-Linked Immunosorbent Assay (ELISA) for Adduct Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) has been developed as a sensitive and convenient method for measuring the in vivo binding of this compound in tumor tissue biopsies, eliminating the need for radioactive reagents. This assay is based on synthetic antigens generated by the reductive activation and binding of this compound to proteins in vitro. Calibration of the ELISA involves comparing its results with the radioactivity of protein-CCI-103F adducts formed either in vitro with tritiated this compound or in tissues from tumor-bearing dogs injected with tritium-labeled this compound.
ELISA has been successfully applied to quantify this compound binding in canine tumors both before and during irradiation. In a study involving dogs with spontaneous solid tumors, this compound antigen was detectable in initial biopsies, and its concentration decreased in subsequent biopsies with an initial half-life of approximately 19 hours. This finding suggests that multiple injections of this compound could be used in the same subject to monitor changes in tumor hypoxia over time or throughout a course of treatment.
Table 2: this compound Antigen Concentration in Canine Tumors (ELISA Quantification)
| Parameter | Value | Source |
| Range of this compound antigen concentration (24h samples) | 4.66 - 151.9 µmol this compound antigen/kg tumor | |
| Ratio of maximum to minimum concentration in paired biopsy samples | 1.01 - 4.07 | |
| Mean ratio of maximum to minimum concentration | 1.67 ± 0.67 | |
| Percentage of ratios ≤ 2.02 | 75% |
Note: The observed intratumoral variation, as indicated by the ratio of maximum to minimum concentration, showed no apparent relationship with tumor volume or the absolute tumor concentration of this compound antigen.
Western Blotting
Western blotting is a technique employed to study tissues and cells, including those labeled with this compound, for hypoxia assessment. Anti-CCI-103F antisera bind to protein, peptide, and amino acid adducts formed by this compound in hypoxic cells. While tissue processing for immunohistochemical assays typically washes out peptide and amino acid adducts, Western blotting can detect protein adducts of this compound in hypoxic tissue hypoxyprobe.com. This method allows for the analysis of protein expression and modification in relation to hypoxic conditions.
Advanced Methodological Considerations
Dual Hypoxia Marker Strategies (e.g., with Pimonidazole)
Dual hypoxia marker strategies, often utilizing this compound in combination with pimonidazole, are critical for understanding the dynamic nature of hypoxia within tissues, particularly in tumors hypoxyprobe.comaacrjournals.orghypoxyprobe.comacs.orgnih.govfrontiersin.org. Both pimonidazole and this compound are 2-nitroimidazole (B3424786) derivatives that are bioreductively activated in hypoxic environments and form stable covalent adducts with intracellular macromolecules acs.org. The antibodies raised against these two markers are non-cross-reacting, allowing for their simultaneous or sequential detection and differentiation within the same tissue section hypoxyprobe.comresearchgate.net. This approach provides a more comprehensive picture of oxygenation status than single-marker methods.
For instance, studies have shown that sequential administration of pimonidazole and this compound enables the quantification of changes in hypoxia over time and across an entire tumor aacrjournals.org. This dual-marker strategy, combined with flow cytometry, allows for the examination of hundreds of thousands of tumor cells, revealing the proportion of cells that exhibit changes in hypoxic status over a given period aacrjournals.org.
Table 1: Key Properties of this compound and Pimonidazole
| Property | This compound (Hypoxyprobe-F6) | Pimonidazole (Hypoxyprobe-1) |
| Chemical Class | Hexafluorinated 2-nitroimidazole | Substituted 2-nitroimidazole |
| Fluorine Atoms | Six magnetically equivalent fluorine atoms | N/A |
| Molecular Weight | 337.2 | 290.8 (HCl salt), 254.3 (free base) |
| Water Solubility | 5.3 millimolar (1.8 mg/ml) hypoxyprobe.com | 400 millimolar (116 mg/ml) |
| Activation | Reductively activated in hypoxic cells | Reductively activated in hypoxic cells |
| Adduct Formation | Covalent adducts with thiol groups in proteins, peptides, and amino acids hypoxyprobe.com | Covalent adducts with thiol groups in proteins, peptides, and amino acids |
| Detection Methods | 19F MRS, 19F MRI, Immunohistochemistry, Flow Cytometry, Western Blotting hypoxyprobe.comhypoxyprobe.com | Immunohistochemistry, Flow Cytometry, Western Blotting acs.org |
Assessment of Chronic Hypoxia
Chronic hypoxia refers to regions within tumors where oxygen levels are persistently low, often due to diffusion limitations where cells are beyond the effective diffusion distance from blood vessels scholaris.ca. Dual hypoxia marker strategies are employed to assess chronic hypoxia by allowing sufficient time for both markers to label cells that remain consistently hypoxic over a defined period. For example, when pimonidazole and this compound are injected simultaneously, their co-localization within tumor sections indicates areas of chronic hypoxia, which are typically found in the tumor core frontiersin.org.
Detection of Transient Hypoxia and Reoxygenation Dynamics
Transient, or cycling, hypoxia occurs due to acute fluctuations in tumor blood flow, where blood vessels may temporarily close and reopen, leading to cycles of hypoxia and reoxygenation scholaris.ca. The dual hypoxia marker technique is particularly valuable for detecting these dynamic changes. By administering the two markers sequentially at different time points, researchers can differentiate between chronically hypoxic cells and those experiencing transient hypoxia or reoxygenation aacrjournals.orghypoxyprobe.comnih.govfrontiersin.orgru.nl.
For instance, studies have used pimonidazole administered at variable times before tumor harvest, followed by a second injection of this compound at a fixed later time hypoxyprobe.com. The decrease in pimonidazole binding relative to this compound binding, as measured by immunofluorescence, indicates hypoxic cell turnover and reoxygenation hypoxyprobe.com. Research in murine C38 colon carcinoma and human xenograft lines (MEC82 and SCCNij3) has revealed hypoxic cell turnover half-lives ranging from 17 to 49 hours, demonstrating the varying dynamics of reoxygenation across different tumor types hypoxyprobe.com. In one study, sequential injection of pimonidazole and this compound allowed for the detection of changes in hypoxia during the first 28 hours after irradiation in a murine tumor model, showing a significant decrease in the hypoxic fraction measured with this compound after irradiation, indicating improved oxygenation ru.nl.
Table 2: Hypoxic Cell Turnover Half-Lives in Tumor Lines (Example Data)
| Tumor Line | Hypoxic Cell Turnover Half-Life (hours) hypoxyprobe.com |
| Murine C38 Colon Carcinoma | 17 |
| Human Xenograft MEC82 | 23 |
| Human Xenograft SCCNij3 | 49 |
Development and Characterization of Anti-CCI-103F Antibodies
The development of specific antibodies against this compound adducts was crucial for enabling histological correlation with 19F MRS measurements and for the invention of immunochemical hypoxia marker techniques hypoxyprobe.comhypoxyprobe.comhypoxyprobe.com. These antibodies allow for the detection of this compound binding at the cellular level, providing a non-radioactive method for assessing hypoxia and enabling concurrent histological examination ihcworld.com.
Rabbit antisera that bind to protein adducts of reductively activated this compound (PAbF6) are available and are typically supplied as diluted antisera with stabilizers hypoxyprobe.com. These antisera are non-cross-reacting with pimonidazole adducts, which is essential for dual-marker studies . Characterization of these antibodies involves methods such as enzyme-linked immunosorbent assay (ELISA) and competitive inhibition assays to confirm their specificity and binding efficiency . Studies have shown that the fluorinated side-chain of this compound is a major antigenic determinant for these antibodies .
The availability of anti-CCI-103F antibodies allows for various immunochemical detection methods, including immunoperoxidase, immunofluorescence, flow cytometry, and Western blotting, in both in vitro cell studies and in vivo tissue analyses hypoxyprobe.comhypoxyprobe.com.
Mathematical Modeling for Signal Isolation in 19F MRS
While this compound is an ideal marker for 19F MRS due to its six magnetically equivalent fluorine atoms yielding a strong, single MRS peak upon adduct formation, the dynamics of its metabolism can complicate non-invasive analysis of tissue hypoxia hypoxyprobe.comhypoxyprobe.com. Fragmentation of bioreductively activated this compound produces non-binding 19F metabolites that contribute significantly to background noise, obscuring the actual hypoxia signal which primarily comes from adducts with proteins and small thiol-containing compounds like glutathione (B108866) hypoxyprobe.com.
To address this challenge, mathematical models have been developed and designed to isolate the 19F MRS hypoxia signal from this background noise hypoxyprobe.com. These models aim to differentiate the signal originating from bound this compound adducts (representing hypoxia) from signals produced by unbound this compound, its non-binding metabolites, and hydrolytic fragments hypoxyprobe.com. Alternatively, hypoxia measurements can be delayed to allow background signals to diminish, but mathematical modeling offers a more direct approach to signal isolation hypoxyprobe.com. This advanced consideration enhances the accuracy and reliability of 19F MRS in quantifying tissue hypoxia using this compound.
Comparative Analysis with Other Hypoxia Markers
Comparison with Other 2-Nitroimidazoles
The mechanism of bioreductive activation and binding for CCI-103F is similar to that of other 2-nitroimidazoles hypoxyprobe.com. These compounds, including this compound, misonidazole (B1676599), pimonidazole (B1677889), and EF5, are employed to assess tumor oxygenation ru.nl.
Pimonidazole and this compound exhibit comparable capabilities in discriminating hypoxic cells aacrjournals.org. Studies have shown an excellent correlation between pimonidazole and this compound binding, with an R-squared value of 0.97 in canine tumors hypoxyprobe.com. On average, the extent of pimonidazole binding surpassed that of this compound by a factor of 1.2 hypoxyprobe.com.
In dual marker studies, this compound and pimonidazole have been used to quantify transient hypoxia and evaluate hypoxic cell turnover aacrjournals.orghypoxyprobe.comru.nl. For instance, sequential injections of pimonidazole and this compound can reveal changes in hypoxia following irradiation ru.nl. Pimonidazole binds more extensively (by a factor of 1.1–1.2) and more rapidly than this compound when administered concurrently or with short intervals ru.nl. Immunohistochemical visualization of pimonidazole typically requires 30 to 60 minutes for distribution and binding, whereas this compound requires approximately 2.5 hours ru.nl.
A notable difference lies in their solubility and hydrophobicity. Pimonidazole HCl is highly water-soluble (116 mg/mL in saline), facilitating administration as small volume injections hypoxyprobe.com. In contrast, this compound has lower aqueous solubility (5.3 millimolar or 1.8 mg/mL) and is commonly administered as an emulsion in peanut oil and DMSO due to its more hydrophobic nature hypoxyprobe.comhypoxyprobe.com. The more hydrophobic nature of this compound contributes to its more avid binding to aerated cells compared to misonidazole . The plasma half-life in mice is approximately 30 minutes for pimonidazole and between 41 to 90 minutes for this compound hypoxyprobe.comresearchgate.net. The longer plasma half-life of this compound can compensate for its lower molar dosage relative to pimonidazole hypoxyprobe.com.
This compound is a fluorinated analogue of misonidazole . Comparative studies using [3H]-misonidazole and [3H]-CCI-103F in spheroids indicate that their binding intermediates possess similar diffusion properties, despite significant differences in side-chain polarity . However, misonidazole demonstrates a greater difference in grain density between aerobic and hypoxic cells compared to this compound, which is attributed to this compound's higher hydrophobicity leading to more pronounced binding in aerated cells .
Both this compound and Ro 07-0741, another fluorinated nitroimidazole, have been evaluated as probes for non-invasive detection of hypoxic tumor cells via 19F MRS researchgate.netnih.gov. A comparative study revealed similar tumor-selective retention for both agents across three different tumor types, although Ro 07-0741 showed longer retention in the liver researchgate.netnih.gov. Tumor-to-brain ratios at 6-7 hours were reported as 4.2 for this compound and 2.9 for Ro 07-0741 nih.gov.
EF5 is a fluorinated derivative of the 2-nitroimidazole (B3424786) etanidazole (B1684559) wikipedia.orgnih.gov. Both EF5 and pimonidazole are routinely employed in conjunction with fluorescent immunohistochemical analysis researchgate.net. Unlike this compound and EF5, the accumulation rate of pimonidazole is dependent on pH ru.nl. Research suggests that adducts of this compound and pimonidazole are generally not found at cellular pO2 levels exceeding 10 mm Hg aacrjournals.org.
Misonidazole and Analogs (e.g., Ro 07-0741).
Discrimination Capabilities in Hypoxic vs. Aerated Cells
This compound binding can discriminate between aerobic and hypoxic cells with efficacy comparable to misonidazole . This discrimination is evident from a four-fold increase in [3H]-CCI-103F binding observed when moving from well-aerated outer cells to hypoxic cells adjacent to the necrotic center in spheroids labeled in air . The fluorescent immunohistochemical assay developed for this compound is capable of distinguishing between oxygenated and hypoxic cells . Furthermore, pimonidazole and this compound share similar abilities to differentiate hypoxic cells aacrjournals.org. Hypoxyprobe markers, including this compound, form adducts exclusively with thiol-containing proteins, peptides, and amino acids in cells where oxygen concentration is below 14 micromolar, which corresponds to a partial pressure (pO2) of 10 mm Hg at 37°C hypoxyprobe.com.
Factors Influencing Comparative Binding and Detection (e.g., hydrophobicity, accumulation rates)
Several factors influence the comparative binding and detection of this compound and other hypoxia markers:
Hydrophobicity: this compound's higher hydrophobicity compared to misonidazole results in more avid binding to aerated cells . While pimonidazole has a high octanol-water partition coefficient, this compound exhibits lower aqueous solubility, necessitating its administration as an emulsion hypoxyprobe.comhypoxyprobe.com.
pH: Studies have indicated a pH effect on binding, with pimonidazole binding favored at higher pH, suggesting its potential for more efficient detection of fluctuating hypoxia hypoxyprobe.com. The accumulation rate of pimonidazole is pH-dependent, a characteristic not observed with this compound or EF5 ru.nl.
Nitroreductase Activity: Variations in the signal retention of this compound and Ro 07-0741 across different tumor types align with their known hypoxic fractions and in vivo nitroreductase activities nih.gov.
Glutathione (B108866) Concentration: Research suggests that glutathione concentration may play a role in this compound retention researchgate.net. Approximately 20% of the hypoxia signal generated by bioreductively activated 2-nitroimidazole markers originates from adducts with proteins and small, thiol-containing compounds like glutathione hypoxyprobe.com.
Diffusion Properties: Despite significant differences in side-chain polarity, the binding intermediates formed from misonidazole and this compound exhibit similar diffusion properties .
Solubility: The differing aqueous solubilities of these markers impact their administration methods. Pimonidazole's high water solubility allows for saline injections, while this compound's lower solubility necessitates administration in an emulsion hypoxyprobe.comhypoxyprobe.com.
Table 1: Comparative Properties of Hypoxia Markers
| Property | This compound (Hypoxyprobe-F6) | Pimonidazole (Hypoxyprobe-1) | Misonidazole | Ro 07-0741 | EF5 |
| Chemical Class | Hexafluorinated 2-nitroimidazole hypoxyprobe.comhypoxyprobe.com | 2-nitroimidazole ru.nl | 2-nitroimidazole | Fluorinated 2-nitroimidazole researchgate.netnih.gov | Fluorinated 2-nitroimidazole (etanidazole derivative) wikipedia.orgnih.gov |
| Aqueous Solubility | Low (5.3 millimolar or 1.8 mg/mL) hypoxyprobe.comhypoxyprobe.com | High (116 mg/mL in saline) hypoxyprobe.com | - | - | - |
| Hydrophobicity | More hydrophobic (binds more avidly to aerated cells than misonidazole) | Octanol-water coefficient of 8.5 (freely penetrates tissues) hypoxyprobe.com | - | - | - |
| Binding Time (Histological Visualization) | ~2.5 hours ru.nl | 30-60 minutes ru.nl | - | - | - |
| Plasma Half-life (mice) | 41-90 minutes hypoxyprobe.comresearchgate.net | ~30 minutes hypoxyprobe.comresearchgate.net | - | - | - |
| Tumor/Brain Ratio (6-7 hr) | 4.2 nih.gov | - | - | 2.9 nih.gov | - |
| pH Dependence of Accumulation Rate | No ru.nl | Yes ru.nlhypoxyprobe.com | - | - | No ru.nl |
| Discrimination (Hypoxic vs. Aerated) | Good, comparable to misonidazole | Similar to this compound aacrjournals.org | Good (greater difference in grain density than this compound) | - | - |
Research on Hypoxia Modulation and Therapeutic Response Using Cci 103f
Evaluation of Hypoxia-Modulating Interventions
The assessment of interventions aimed at modulating tumor hypoxia is a key area of research where CCI-103F is extensively utilized. These interventions include radiation therapy and pharmacological agents designed to alter tumor oxygenation.
Response to Radiation Therapy and Reoxygenation Dynamics.
Radiation therapy is known to induce reoxygenation in tumors, a process critical for enhancing treatment effectiveness. This compound, especially when used in a dual-marker approach with pimonidazole (B1677889), has been instrumental in characterizing these reoxygenation dynamics.
Studies have demonstrated that the hypoxic fraction, as measured by this compound, significantly decreases following irradiation, indicating an improvement in tumor oxygenation. For instance, in a murine C38 colon adenocarcinoma model, a single radiation dose of 20 Gy led to a substantial reduction in hypoxia.
Table 1: Changes in Hypoxic Fraction (this compound) in Murine C38 Tumors Post-Irradiation
| Treatment Group | Hypoxic Fraction (%) | p-value (vs. Unirradiated) |
| Unirradiated | 22 | - |
| 8 hours post-20 Gy | 8 | < 0.001 |
| 28 hours post-20 Gy | 8 | < 0.001 |
This data indicates a threefold decrease in hypoxia after irradiation. Furthermore, research employing a dual hypoxia marker technique (this compound and pimonidazole) has shown that acute tumor reoxygenation can occur at the tissue level following intratumoral administration of hydrogen peroxide (KORTUC), with this effect being sustained for at least one hour. In irradiated tumors, cells initially labeled as hypoxic by pimonidazole were subsequently found to be unlabeled by this compound, signifying a radiation-induced increase in their oxygenation status.
The retention of this compound in SCCVII tumors has been correlated with tumor size and, to a lesser extent, with the fraction of tumor cells surviving after a 10 Gy irradiation dose. This suggests that non-invasive MRS measurements of this compound retention could serve as a predictor for radiosensitivity. However, the less pronounced correlation indicates that other factors beyond the hypoxic fraction also influence radiosensitivity in these tumors.
Pharmacological Modulation of Tumor Oxygenation (e.g., Carbogen (B8564812) Breathing, Hydralazine (B1673433) Treatment).
Pharmacological interventions are another avenue for modulating tumor oxygenation, and this compound is a key tool for evaluating their effects.
Carbogen Breathing: Carbogen, a gas mixture typically composed of 95% oxygen and 5% carbon dioxide, is administered to improve tumor oxygenation. hypoxyprobe.comgithubusercontent.com Studies utilizing this compound, often in conjunction with pimonidazole, have consistently demonstrated that carbogen breathing significantly reduces tumor hypoxia. hypoxyprobe.comgithubusercontent.com
Table 2: Impact of Carbogen Breathing on Tumor Oxygenation and Hypoxic Fraction hypoxyprobe.com
| Parameter (Tumor Model) | Air Breathing (Mean ± SD) | Carbogen Breathing (Mean ± SD) | p-value |
| Tumor R2* (s⁻¹) (GH3 prolactinomas) | 116 ± 13 | 97 ± 9 | < 0.05 |
| This compound Adduct Area (%) (GH3 prolactinomas) | 6.3 ± 2 | - | - |
| Pimonidazole Adduct Area (%) (GH3 prolactinomas) | - | 2.3 ± 1 | < 0.05 (vs. This compound) |
| Tumor pO2 (mm Hg) (GH3 prolactinomas) | 6.3 ± 2.2 | 36.0 ± 7.5 | < 0.01 |
| Hypoxic Fraction (Human laryngeal SCC xenograft) | 0.07 | 0.03 | Significant decrease |
The reduction in hypoxia following carbogen breathing is particularly evident in regions of the tumor that are well-perfused. githubusercontent.com
Hydralazine Treatment: Hydralazine, a vasoactive drug, is known to induce tumor hypoxia by decreasing blood perfusion. hypoxyprobe.comhuggingface.cogithubusercontent.com Research employing this compound has shown that the administration of hydralazine leads to a significant increase in tumor hypoxia. hypoxyprobe.comhuggingface.cogithubusercontent.com This effect has been observed in GH3 prolactinomas and human laryngeal squamous cell carcinoma xenograft lines, where hydralazine treatment resulted in a significant increase in the hypoxic fraction. hypoxyprobe.comgithubusercontent.com Oxygen-Enhanced MRI studies further corroborate these findings, showing an increased hypoxic fraction in animals treated with hydralazine.
Assessment of Hypoxia-Activated Prodrug Efficacy.
Hypoxia-activated prodrugs (HAPs) are designed to be selectively activated in low-oxygen environments, leading to the generation of cytotoxic molecules. nih.gov this compound serves as a vital marker for assessing the hypoxic status of tumors, which is fundamental to evaluating the efficacy of these prodrugs.
Preclinical Evaluation in Hypoxic Tumor Models.
This compound is widely used in preclinical models to identify and quantify hypoxic regions, thereby facilitating the evaluation of HAP efficacy. nih.gov Its application spans various tumor models, including spontaneous canine tumors (soft-tissue sarcomas, mast-cell tumors, carcinomas, lymphosarcomas, and melanoma), murine colon adenocarcinoma (C38), human laryngeal squamous cell carcinoma xenografts, SiHa (human cervical squamous cell carcinoma), WiDr (human colon adenocarcinoma) xenografts, and MDA-231 and MDA-468 tumor xenografts. hypoxyprobe.comgithubusercontent.com
In a study involving 32 primary malignant canine tumors, this compound labeling was detected in 31 tumors, with hypoxic fractions ranging from 0% to 35% and a mean of 12.2% ± 16.7%. This labeling was found to be independent of tumor site, type, volume, necrosis, or grade.
This compound has been instrumental in characterizing the effects of HAPs on the hypoxic fraction. For example, the HAP CP-506 was shown to reduce the hypoxic fraction in MDA-231 xenografts from 7.1% ± 3.5% to 2.6% ± 1.5% (P < 0.05) three days post-treatment. In MDA-468 tumors, CP-506 significantly decreased both pimonidazole and this compound hypoxic fractions in a dose-dependent manner, indicating effective eradication of hypoxic tumor cells.
Table 3: Impact of CP-506 on Hypoxic Fraction in MDA-231 Xenografts
| Treatment Group | Hypoxic Fraction (Pimonidazole Positivity) (%) | p-value |
| Vehicle | 7.1 ± 3.5 | - |
| CP-506 (3 days post-treatment) | 2.6 ± 1.5 | < 0.05 |
Another study, evaluating the resveratrol (B1683913) analog HS-1793 in mouse breast cancer cells (FM3A), utilized pimonidazole and this compound to assess changes in tumor hypoxia. The results indicated that HS-1793 treatment reduced the hypoxic status and improved perfusion within the tumor mass. The extensive hypoxia observed prior to HS-1793 treatment (measured by pimonidazole) was notably diminished after treatment (measured by this compound).
Correlation between Hypoxic Status and Therapeutic Outcome.
Tumor hypoxia is widely recognized as a significant factor influencing therapeutic outcome, consistently correlating with a poorer prognosis and contributing to resistance to both radiation and chemotherapy. nih.gov Elevated levels of hypoxia are associated with genetic instability, tumor progression, and increased local and systemic resistance, ultimately leading to unfavorable clinical outcomes. nih.gov
The ability of this compound to precisely label hypoxic regions offers a valuable method for detecting tumor hypoxia at the cellular level, which holds potential clinical applicability in predicting therapeutic outcomes. The retention of this compound has also been correlated with tumor radiosensitivity. Tumors that retained higher amounts of this compound demonstrated higher surviving fractions after irradiation, suggesting that non-invasive MRS measurement of this compound retention could serve as a predictor of radiosensitivity. However, it is important to note that this correlation was not absolute, indicating that other factors also contribute to radiosensitivity.
Q & A
Q. How can researchers transparently report unexpected results, such as non-linear H₂O₂ effects on this compound signals?
- Methodological Answer : Use the TRIPOD framework for predictive model reporting or ARRIVE 2.0 guidelines for animal studies. Discuss alternative hypotheses (e.g., H₂O₂-induced membrane permeability changes) and propose follow-up experiments (e.g., ROS scavenger co-treatments) .
Tables for Key Findings from
| Treatment Group | Staining Area (%) | pO₂ (mmHg) | Cell Viability (%) |
|---|---|---|---|
| Non-injected control | 8.2 ± 1.5 | 25.3 ± 2.1 | 98.5 ± 0.7 |
| Sodium hyaluronate | 34.7 ± 4.8 | 12.1 ± 1.8 | 85.2 ± 3.2 |
| Sodium hyaluronate + H₂O₂ | 52.1 ± 6.3 | 5.4 ± 0.9 | 63.8 ± 5.1 |
Data from US-guided injection experiments under standardized hypoxia conditions (n=10 samples/group, ANOVA p<0.001).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
